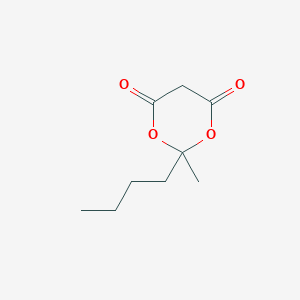![molecular formula C8H10N2S2 B14344398 2H,4H,6H-Pyrido[1,2-e][1,3,5,7]dithiadiazocine CAS No. 95111-82-3](/img/structure/B14344398.png)
2H,4H,6H-Pyrido[1,2-e][1,3,5,7]dithiadiazocine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H,4H,6H-Pyrido[1,2-e][1,3,5,7]dithiadiazocine is a heterocyclic compound that features a unique structure with nitrogen and sulfur atoms incorporated into its ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H,4H,6H-Pyrido[1,2-e][1,3,5,7]dithiadiazocine typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the desired heterocyclic ring system. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the successful formation of the compound.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of large-scale synthesis would likely involve optimization of the laboratory-scale methods. This includes scaling up the reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product in high yield and purity.
化学反応の分析
Types of Reactions
2H,4H,6H-Pyrido[1,2-e][1,3,5,7]dithiadiazocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce different reduced forms of the compound. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the heterocyclic ring system.
科学的研究の応用
2H,4H,6H-Pyrido[1,2-e][1,3,5,7]dithiadiazocine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of novel polymers and advanced materials.
作用機序
The mechanism of action of 2H,4H,6H-Pyrido[1,2-e][1,3,5,7]dithiadiazocine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.
類似化合物との比較
Similar Compounds
Similar compounds to 2H,4H,6H-Pyrido[1,2-e][1,3,5,7]dithiadiazocine include other heterocyclic compounds with nitrogen and sulfur atoms in their ring systems, such as pyridazines and pyridazinones.
Uniqueness
What sets this compound apart from similar compounds is its specific ring structure and the arrangement of nitrogen and sulfur atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
95111-82-3 |
|---|---|
分子式 |
C8H10N2S2 |
分子量 |
198.3 g/mol |
IUPAC名 |
2,6-dihydropyrido[1,2-e][1,3,5,7]dithiadiazocine |
InChI |
InChI=1S/C8H10N2S2/c1-2-4-10-6-12-7-11-5-9-8(10)3-1/h1-4H,5-7H2 |
InChIキー |
FQGULERBLIGMQB-UHFFFAOYSA-N |
正規SMILES |
C1N=C2C=CC=CN2CSCS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


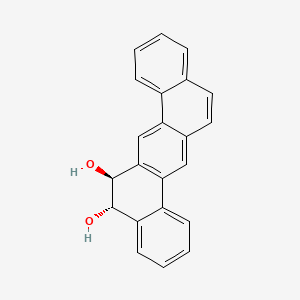
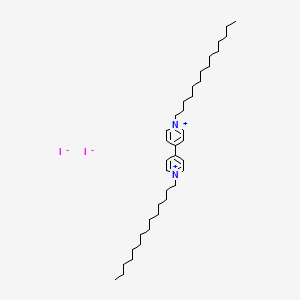

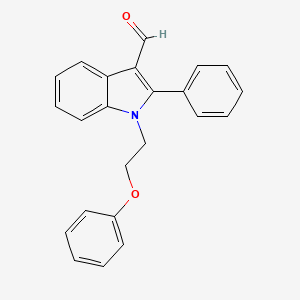
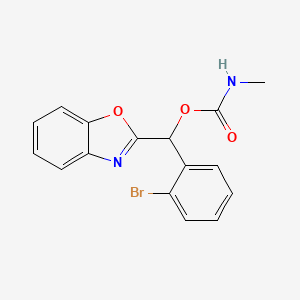
![2-[(Benzyloxy)methoxy]propanal](/img/structure/B14344350.png)
![4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[7,6-c]pyrazole](/img/structure/B14344356.png)
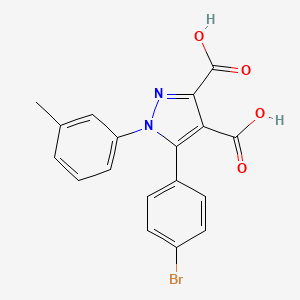

![10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline](/img/structure/B14344373.png)
![2-[3-(Trimethylsilyl)propoxy]phenol](/img/structure/B14344380.png)
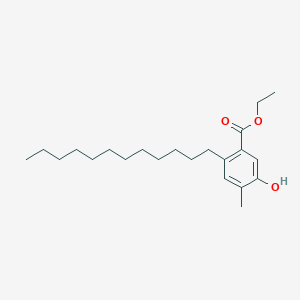
![14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one](/img/structure/B14344402.png)
